1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride

Description

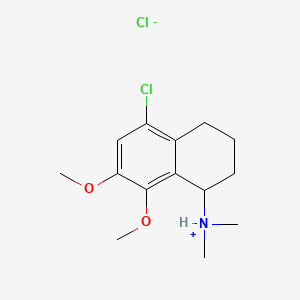

The compound 1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride is a structurally complex naphthylamine derivative characterized by a partially hydrogenated naphthalene ring system. Key features include:

- Substituents: A chlorine atom at position 5, methoxy (-OCH₃) groups at positions 7 and 8, and dimethylamine (-N(CH₃)₂) at the 1-position.

- Salt form: The hydrochloride salt enhances solubility and stability.

Properties

CAS No. |

63979-04-4 |

|---|---|

Molecular Formula |

C14H21Cl2NO2 |

Molecular Weight |

306.2 g/mol |

IUPAC Name |

(5-chloro-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |

InChI |

InChI=1S/C14H20ClNO2.ClH/c1-16(2)11-7-5-6-9-10(15)8-12(17-3)14(18-4)13(9)11;/h8,11H,5-7H2,1-4H3;1H |

InChI Key |

BGJLYIBSTBLFTQ-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)C1CCCC2=C(C=C(C(=C12)OC)OC)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride typically involves multiple steps. The starting material is often 1-nitronaphthalene, which is reduced using iron and hydrochloric acid to form 1-naphthylamine . This intermediate undergoes further chemical modifications, including chlorination, methoxylation, and dimethylation, to achieve the desired compound. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and distillation to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding quinone derivative.

Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidizing Agents: Ferric chloride and chromic acid are commonly used oxidizing agents.

Reducing Agents: Sodium in boiling amyl alcohol is used for reduction reactions.

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include quinone derivatives, tetrahydro derivatives, and substituted naphthylamines.

Scientific Research Applications

1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tetrahydro-naphthylamine derivatives. Below is a comparative analysis of its structural analogs, focusing on substituent effects, physical properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects: Chlorine Position: The target compound’s 5-Cl substituent contrasts with the 8-Cl in analogs (e.g., 30074-73-8), altering electronic distribution and steric effects. Methoxy vs. Benzyloxy: Methoxy groups (electron-donating) in the target compound enhance solubility compared to lipophilic benzyloxy analogs (e.g., ), which may favor CNS penetration . Salt Form: Monohydrochloride (target) vs. dihydrochloride (e.g., 1465-25-4) impacts solubility and ionic strength in biological systems .

Toxicity and Safety: The tetrahydro ring and dimethylamine group in the target compound may reduce carcinogenic risk compared to β-Naphthylamine hydrochloride, a known carcinogen .

Applications: Pharmaceutical Potential: Dimethylamine derivatives (target and 30074-73-8) are structurally akin to neurotransmitter analogs, suggesting CNS applications . Analytical Chemistry: Ethylenediamine derivatives (e.g., 1465-25-4) excel in colorimetric assays, whereas the target compound’s dimethoxy groups may suit fluorescence-based methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.